molecular formula C22H16O6 B3085341 2-Acetyl-3,5-dibenzoyloxy-phenol CAS No. 115425-05-3

2-Acetyl-3,5-dibenzoyloxy-phenol

Cat. No.: B3085341
CAS No.: 115425-05-3
M. Wt: 376.4 g/mol
InChI Key: MUQDOCVSTVYJGY-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dibenzoyloxy-phenol is a polyphenolic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of acetyl and benzoyloxy groups attached to a phenolic core, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,5-dibenzoyloxy-phenol typically involves multi-step organic reactions. One common method includes the acetylation of 3,5-dihydroxybenzoic acid followed by benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride as reagents, with catalysts such as pyridine or sulfuric acid to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Mechanism of Action

The mechanism of action of 2-Acetyl-3,5-dibenzoyloxy-phenol involves its interaction with cellular components through redox reactions. The compound can donate or accept electrons, thereby influencing oxidative stress and cellular signaling pathways. Its molecular targets include enzymes involved in redox homeostasis and signaling molecules that regulate cellular responses to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3,5-dihydroxybenzoic acid
  • 3,5-Dibenzoyloxybenzoic acid
  • 2,4,6-Trihydroxyacetophenone

Uniqueness

2-Acetyl-3,5-dibenzoyloxy-phenol stands out due to its unique combination of acetyl and benzoyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability .

Properties

IUPAC Name

(4-acetyl-3-benzoyloxy-5-hydroxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-14(23)20-18(24)12-17(27-21(25)15-8-4-2-5-9-15)13-19(20)28-22(26)16-10-6-3-7-11-16/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQDOCVSTVYJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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